molecular formula C11H14BrNS B12095387 N-(5-bromo-2-methylphenyl)thiolan-3-amine

N-(5-bromo-2-methylphenyl)thiolan-3-amine

Cat. No.: B12095387
M. Wt: 272.21 g/mol
InChI Key: HQEQNHYWQFNLEH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)thiolan-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a brominated aniline moiety coupled with a thiolane (tetrahydrothiophene) group, a structure known to be a privileged scaffold in the development of pharmacologically active molecules . The bromine atom at the 5-position of the phenyl ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The specific stereochemistry and conformation of the thiolan-3-amine component can be critical for molecular recognition and binding to biological targets. This compound is primarily utilized as a key synthetic intermediate or a building block in the exploration of new therapeutic agents. Its potential mechanisms of action are derived from its molecular structure, which suggests it could interact with various enzyme families or receptor types, making it a candidate for research in areas such as kinase inhibition or central nervous system (CNS) targets . As with all such compounds, it is supplied for research purposes only. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

HQEQNHYWQFNLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCSC2

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of N 5 Bromo 2 Methylphenyl Thiolan 3 Amine

Retrosynthetic Analysis for the Target Compound

The retrosynthetic analysis of N-(5-bromo-2-methylphenyl)thiolan-3-amine identifies the most logical bond disconnections to simplify the structure into readily available starting materials.

Strategic Disconnections for Amine Formation

The most strategic disconnection is the carbon-nitrogen bond between the aniline (B41778) nitrogen and the thiolan ring. This disconnection simplifies the target molecule into two primary fragments: 5-bromo-2-methylaniline (B1273131) and a derivative of thiolan-3-amine (B18485) suitable for C-N bond formation. A common and effective method for forming such a bond is reductive amination, which suggests that the thiolan fragment could be tetrahydrothiophen-3-one (B87284). molport.comyoutube.com

Synthetic Pathways for the 5-Bromo-2-methylphenyl Fragment

The 5-bromo-2-methylphenyl fragment is essentially a substituted aniline. Retrosynthetically, 5-bromo-2-methylaniline can be derived from 2-methylaniline (o-toluidine) through electrophilic aromatic substitution, specifically bromination. The directing effects of the methyl and amino groups on the aromatic ring are crucial in determining the position of the incoming bromine atom.

Approaches for Constructing the Thiolan-3-amine Core

The thiolan-3-amine core can be synthesized from tetrahydrothiophen-3-one. One common approach involves the reductive amination of the ketone. youtube.com Alternatively, the ketone can be converted to an oxime followed by reduction to the amine. The synthesis of tetrahydrothiophen-3-one itself can be achieved through various multi-step sequences, often starting from commercially available materials. researchgate.netgoogle.com

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.

Preparation of Substituted Anilines (e.g., 5-Bromo-2-methylaniline or masked derivatives)

The synthesis of 5-bromo-2-methylaniline is a critical step. While this compound is commercially available, its synthesis from 2-methylaniline (o-toluidine) illustrates important principles of aromatic substitution. sigmaaldrich.comnih.gov

The direct bromination of 2-methylaniline can lead to a mixture of products due to the activating and ortho-, para-directing nature of both the methyl and amino groups. To achieve regioselective bromination at the 5-position (para to the methyl group and meta to the amino group), the directing effect of the amino group often needs to be attenuated. This can be accomplished by protecting the amine, for example, as an acetamide. The acetyl group is still ortho-, para-directing but is less activating than the free amino group, which can lead to better control of the bromination reaction. Subsequent hydrolysis of the amide restores the aniline functionality.

A general sequence for the synthesis of 5-bromo-2-methylaniline from 2-methylaniline is as follows:

Protection: Reaction of 2-methylaniline with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide.

Bromination: Electrophilic bromination of the protected aniline, for instance with bromine in acetic acid, to introduce a bromine atom at the position para to the activating methyl group.

Deprotection: Hydrolysis of the resulting N-(5-bromo-2-methylphenyl)acetamide, typically under acidic or basic conditions, to yield 5-bromo-2-methylaniline.

StepReactantReagent(s)Product
12-MethylanilineAcetic anhydrideN-(2-methylphenyl)acetamide
2N-(2-methylphenyl)acetamideBromine, Acetic AcidN-(5-bromo-2-methylphenyl)acetamide
3N-(5-bromo-2-methylphenyl)acetamideAcid or Base (hydrolysis)5-Bromo-2-methylaniline
Table 1: Synthetic sequence for 5-Bromo-2-methylaniline.
Regioselective Aromatic Methylation Techniques

The synthesis of the key aromatic precursor, 5-bromo-2-methylaniline, requires the regioselective introduction of a methyl group onto the aromatic ring of a suitable starting material. While 5-bromo-2-methylaniline is commercially available, understanding its synthesis provides insight into controlling substituent patterns on an aniline ring. biosynth.comchemicalbook.comsigmaaldrich.combldpharm.com A common strategy involves the methylation of a pre-functionalized aniline derivative.

One effective method is the ortho-lithiation of a protected aniline, such as N-pivaloyl-4-bromoaniline. The pivaloyl group acts as a directing group, facilitating deprotonation at the ortho position by a strong base like tert-butyllithium. The resulting aryllithium species can then react with an electrophilic methyl source, such as methyl iodide, to install the methyl group at the desired C-2 position. Subsequent deprotection of the pivaloyl group under acidic or basic conditions yields the target 5-bromo-2-methylaniline.

Alternatively, Friedel-Crafts alkylation could be considered, although it often suffers from a lack of regioselectivity and the potential for polyalkylation, making it a less precise method for this specific transformation.

Synthesis of Thiolane-3-one Intermediates

The heterocyclic core of the target molecule is derived from thiolan-3-amine, which is commonly prepared from thiolane-3-one (also known as tetrahydrothiophen-3-one). chemdad.comthegoodscentscompany.com This cyclic ketone is a valuable intermediate in the synthesis of various thiophene (B33073) derivatives. chemdad.com

A prevalent method for the synthesis of thiolane-3-one is the Dieckmann condensation of a diester. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.comresearchgate.net This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com For instance, the cyclization of diethyl 2,2'-thiodiacetate using a base like sodium ethoxide would yield ethyl 3-oxo-tetrahydrothiophene-2-carboxylate. Subsequent hydrolysis and decarboxylation, often achieved by heating with an acid like sulfuric acid, affords the desired thiolane-3-one. chemdad.com

Another patented approach starts from chloroacetyl chloride and ethylene, which react to form 1,4-dichlorobutan-2-one. google.com The ketone is then protected, followed by a cyclization reaction with a sulfur source like sodium sulfide (B99878), and a final deprotection step to yield thiolane-3-one. google.com

Preparation of Thiolan-3-amine Building Blocks

With thiolane-3-one in hand, the next crucial step is the introduction of the amine functionality to create the thiolan-3-amine building block.

Reductive amination is a widely used and efficient method for converting ketones into amines. masterorganicchemistry.comnih.gov This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. researchgate.net

For the synthesis of thiolan-3-amine, thiolane-3-one is reacted with ammonia to form an intermediate imine or enamine, which is then reduced in situ. A particularly suitable reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). commonorganicchemistry.comorganic-chemistry.org This reagent is favored because it is selective for the reduction of the protonated imine intermediate over the starting ketone, allowing the reaction to be performed in a single step with all reagents present. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a protic solvent like methanol (B129727) at a controlled pH. researchgate.netcommonorganicchemistry.com Alternative reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) can also be employed and may be preferred to avoid the use of cyanide-containing reagents. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features
Sodium Cyanoborohydride (NaBH3CN) Methanol, Ethanol Tolerant to water; selective for imines over ketones. commonorganicchemistry.comorganic-chemistry.org
Sodium Triacetoxyborohydride (STAB) Dichloromethane, Dichloroethane, THF Sensitive to water; mild and selective. commonorganicchemistry.com

As thiolane-3-one is a prochiral ketone, its direct reductive amination results in a racemic mixture of (R)- and (S)-thiolan-3-amine. For applications requiring a specific enantiomer of the final product, stereoselective amination methods are necessary.

One approach involves the use of a chiral auxiliary. The ketone can be reacted with a chiral amine to form a chiral imine or enamine, which is then reduced. The stereocenter on the auxiliary directs the hydride attack to one face of the molecule, leading to a diastereomeric mixture of products that can be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched thiolan-3-amine.

Alternatively, biocatalysis using enzymes such as transaminases or ketoreductases can offer a highly stereoselective route. nih.gov A transaminase could directly convert the ketone to the amine with high enantiopurity, while a ketoreductase could stereoselectively reduce the ketone to a chiral alcohol. nih.gov The alcohol could then be converted to the amine via a mesylate or tosylate intermediate, followed by substitution with an amine source like sodium azide (B81097) and subsequent reduction. This two-step process generally proceeds with an inversion of stereochemistry at the carbon center. The stereoselective synthesis of chiral amino acids and their derivatives often employs such strategies. elsevierpure.com

Carbon-Nitrogen Bond Formation Strategies

The final key transformation in the synthesis of this compound is the formation of the carbon-nitrogen bond between the aryl group and the secondary amine of the thiolane ring.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has largely replaced harsher, classical methods for N-arylation due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

In the context of this synthesis, 5-bromo-2-methylaniline would be coupled with thiolan-3-amine (or its protected form). The choice of catalyst, ligand, base, and solvent is crucial for a successful coupling and often requires optimization. nih.govresearchgate.netacs.org

The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Component Examples Purpose
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3, [Pd(allyl)Cl]2 Source of the active Pd(0) catalyst. libretexts.orgnih.govnih.gov
Phosphine Ligand P(t-Bu)3, XPhos, SPhos, BINAP Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov
Base NaOt-Bu, K2CO3, Cs2CO3 Promotes deprotonation of the amine and facilitates the formation of the palladium-amido complex. libretexts.orgnih.gov

The reaction conditions would be optimized by screening various combinations of these components to maximize the yield of this compound. For instance, sterically hindered phosphine ligands often prove effective for coupling with secondary cyclic amines. wikipedia.org The choice of a strong, non-nucleophilic base like sodium tert-butoxide is common. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Systems

One method to synthesize this compound is through a process called Nucleophilic Aromatic Substitution (SNAr). This reaction involves an activated aromatic compound reacting with thiolan-3-amine. For this reaction to be effective, the aromatic ring usually needs to have strong electron-withdrawing groups, which isn't the case for the starting materials for our target compound. researchgate.net Therefore, this method is often less efficient than others.

A potential, though challenging, SNAr approach could involve reacting 2,5-dibromotoluene (B165575) with thiolan-3-amine. This would likely require a strong base and high temperatures to proceed. nih.gov

Table 1: Hypothetical SNAr Reaction Conditions

Reactant 1 Reactant 2 Solvent Base Temperature (°C) Potential Challenges
2,5-Dibromotoluene Thiolan-3-amine DMF NaH 100-150 Low reactivity, side reactions

Classical Amine Coupling Reactions

The most common and effective way to make this compound is through classical amine coupling reactions, especially the Buchwald-Hartwig amination. wikipedia.org This reaction uses a palladium catalyst to form the bond between the amine and the aromatic ring. wikipedia.orgorganic-chemistry.org

This process typically involves coupling an aryl halide, like 1,5-dibromo-2-methylbenzene, with thiolan-3-amine. researchgate.net The reaction is carried out in the presence of a palladium catalyst, a ligand, and a base. wikipedia.orglibretexts.org The choice of these components is critical for the success of the reaction. libretexts.org

Table 2: Typical Buchwald-Hartwig Amination Conditions

Aryl Halide Amine Catalyst Ligand Base Solvent Temperature (°C)
1,5-Dibromo-2-methylbenzene Thiolan-3-amine Pd2(dba)3 Xantphos NaOtBu Toluene 100

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After synthesis, the crude product must be purified to remove impurities. This is crucial for obtaining a high-purity final compound.

Advanced Chromatographic Separations (e.g., preparative HPLC, flash chromatography)

Flash chromatography is often used for the initial purification of the crude product. For even higher purity, preparative High-Performance Liquid Chromatography (HPLC) is employed. teledynelabs.comtarosdiscovery.com This technique is excellent for separating the desired compound from very similar impurities. teledynelabs.com Reverse-phase HPLC is a common method for purifying aryl amines.

Table 3: Chromatographic Purification Parameters

Technique Stationary Phase Mobile Phase System
Flash Chromatography Silica (B1680970) Gel Hexane/Ethyl Acetate Gradient

Crystallization Protocols for Enhanced Purity

Crystallization is a final purification step that can yield a very pure product. jru.edu.in The process involves dissolving the compound in a hot solvent and then allowing it to cool slowly, which causes the pure compound to form crystals, leaving impurities behind in the solution. jru.edu.in

Design and Synthesis of Structurally Related Analogues and Derivatives

To understand how the structure of this compound relates to its properties, scientists create and study related molecules, known as analogues and derivatives.

Modifications on the Phenyl Ring (e.g., varying halogen type, methyl position, other substituents)

Changes to the phenyl ring can be made by starting with different substituted aryl compounds in the coupling reactions.

Varying Halogen Type: The bromine atom can be replaced with chlorine or fluorine by using the corresponding 5-chloro-2-methylaniline (B43014) or 5-fluoro-2-methylaniline. nih.gov

Varying Methyl Position: Using isomers like 3-bromo-4-methylaniline (B27599) would change the position of the methyl group on the phenyl ring.

Other Substituents: A wide variety of other groups, such as methoxy (B1213986) or trifluoromethyl, can be added to the phenyl ring by using appropriately substituted anilines.

Table 4: Examples of Phenyl Ring Analogues and Corresponding Precursors

Analogue Name Aryl Precursor
N-(5-chloro-2-methylphenyl)thiolan-3-amine 5-Chloro-2-methylaniline
N-(5-fluoro-2-methylphenyl)thiolan-3-amine 5-Fluoro-2-methylaniline
N-(3-bromo-4-methylphenyl)thiolan-3-amine 3-Bromo-4-methylaniline
N-(2-methyl-5-(trifluoromethyl)phenyl)thiolan-3-amine 2-Methyl-5-(trifluoromethyl)aniline

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Thiolan-3-amine
1,5-Dibromo-2-methylbenzene
2,5-Dibromotoluene
Sodium hydride
Dimethylformamide
Dimethyl sulfoxide (B87167)
1-Bromo-4-fluoro-2-methylbenzene
Potassium carbonate
5-Bromo-2-methylaniline
3-Bromothiolane
Palladium(II) acetate
Tris(dibenzylideneacetone)dipalladium(0)
BINAP
Xantphos
Josiphos
Sodium tert-butoxide
Cesium carbonate
Copper(I) iodide
N,N'-Dimethylethylenediamine
Potassium phosphate
Toluene
Dioxane
Hexane
Ethyl acetate
Acetonitrile
Methanol
Trifluoroacetic acid
Isopropanol
Ethanol
N-(5-chloro-2-methylphenyl)thiolan-3-amine
5-Chloro-2-methylaniline
N-(5-fluoro-2-methylphenyl)thiolan-3-amine
5-Fluoro-2-methylaniline
N-(3-bromo-4-methylphenyl)thiolan-3-amine
3-Bromo-4-methylaniline
N-(2-methyl-5-(trifluoromethyl)phenyl)thiolan-3-amine
2-Methyl-5-(trifluoromethyl)aniline
N-(5-methoxy-2-methylphenyl)thiolan-3-amine

Modifications on the Thiolane Ring

Modifications to the thiopane (thiolane) ring are crucial for exploring the structure-activity relationships of this compound analogues. These modifications can influence the compound's conformational preferences, physicochemical properties, and biological activity.

Stereochemical Control: The C3 position of the thiolan-3-amine is a stereocenter. Controlling its stereochemistry is a significant synthetic challenge. Asymmetric synthesis could be achieved by using chiral auxiliaries, chiral catalysts in reductive amination, or by starting with enantiomerically pure thiopane precursors. Recent advances in "stereochemical editing" could also allow for the late-stage inversion of established stereocenters, providing access to different stereoisomers from a common intermediate. nih.gov

Ring Size Variation: The synthesis of analogues with different ring sizes, such as the six-membered thiane (B73995) ring, can provide valuable insights. The synthesis of N-(5-bromo-2-methylphenyl)thian-3-amine or N-(5-bromo-2-methylphenyl)thian-4-amine would follow similar synthetic logic, using the corresponding thianone precursors in reductive amination or the respective amino-thianes in cross-coupling reactions. The synthesis of 6H-1,3,4-thiadiazine-2-amines, another class of sulfur-containing heterocycles, has been achieved through the cyclocondensation of thiosemicarbazides with α-haloketones, highlighting the modularity of synthetic approaches to sulfur-containing rings. researchgate.net

Substitution Patterns: Introducing substituents onto the thiopane ring can further modulate the compound's properties. For example, lithiation of N-substituted thiophenes followed by quenching with electrophiles is a known method for introducing substituents. mdpi.com While thiopane is a saturated ring, functionalization could be achieved by starting with substituted thiolanones or through C-H activation strategies. The synthesis of substituted thiophenes, such as 2-bromo-3-methyl-5-arylthiophenes, often utilizes palladium-catalyzed cross-coupling reactions, which could be adapted for thiopane precursors if suitable handles are present. researchgate.net

The table below illustrates potential thiopane ring modifications and the synthetic precursors that would be required.

Modification TypeTarget Structure ExampleRequired Precursor(s)
Stereocontrol(R)-N-(5-bromo-2-methylphenyl)thiolan-3-amine(R)-Thiolan-3-amine or (R)-Thiolan-3-one
Ring Size VariationN-(5-bromo-2-methylphenyl)thian-4-amineThian-4-one
SubstitutionN-(5-bromo-2-methylphenyl)-4-methylthiolan-3-amine4-Methylthiolan-3-one

N-Derivatization of the Secondary Amine Moiety

The secondary amine in this compound is a key functional group that can be readily derivatized to form a wide range of functional groups, including amides, ureas, sulfonamides, and carbamates. These derivatives can have significantly different chemical and biological properties compared to the parent amine.

Amides: Amide formation is typically achieved by reacting the secondary amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent (e.g., HATU, DCC). This reaction is generally high-yielding and tolerant of a wide range of functional groups. For example, the synthesis of amide derivatives of 2-aryl-benzothiazol-5-amines has been reported using benzoyl chloride. nih.gov

Ureas: Ureas are commonly synthesized by reacting the amine with an isocyanate. Alternatively, the amine can be treated with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a carbamoyl (B1232498) chloride, which is then reacted with another amine. This method has been used to prepare urea (B33335) derivatives of benzothiazole (B30560) amines. nih.gov

Sulfonamides: Sulfonamides are formed by the reaction of the amine with a sulfonyl chloride in the presence of a base. A one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts using cyanuric chloride has also been developed, offering a milder alternative to traditional methods. organic-chemistry.org

Carbamates: Carbamates can be prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reacting the amine with an alcohol in the presence of a reagent like phosgene or a di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the formation of Boc-carbamates.

The following table summarizes the N-derivatization reactions discussed.

DerivativeReagent(s)General Reaction
AmideAcyl chloride (R'COCl) or Carboxylic acid + Coupling agentR₂NH + R'COCl → R₂NCOR' + HCl
UreaIsocyanate (R'NCO)R₂NH + R'NCO → R₂NCONHR'
SulfonamideSulfonyl chloride (R'SO₂Cl)R₂NH + R'SO₂Cl → R₂NSO₂R' + HCl
CarbamateChloroformate (R'OCOCl)R₂NH + R'OCOCl → R₂NCOOR' + HCl

While direct research on this compound is limited, a robust framework for its synthesis and derivatization can be constructed from established methodologies in organic chemistry. The core structure can likely be assembled via reductive amination or Buchwald-Hartwig amination. Subsequent modifications to the thiopane ring and N-derivatization of the secondary amine offer extensive possibilities for creating a library of analogues for further study. The synthetic pathways outlined here, based on reactions of similar compounds, provide a clear roadmap for the future synthesis and investigation of this and related chemical entities.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A high-resolution ¹H NMR spectrum of N-(5-bromo-2-methylphenyl)thiolan-3-amine would be expected to provide a wealth of information. Each unique proton or group of equivalent protons in the molecule would generate a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ), its integration (the area under the signal), and its splitting pattern (multiplicity) are all informative.

Chemical Shift (δ): The chemical shift of a proton is highly dependent on its electronic environment. For instance, the aromatic protons on the bromo-methylphenyl ring would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring currents. The single methyl group attached to the ring would produce a singlet in the upfield region (around δ 2.0-2.5 ppm). The protons of the thiolan ring and the amine proton would have characteristic chemical shifts influenced by the adjacent sulfur and nitrogen atoms.

Integration: The integrated area of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the different types of protons in the molecule.

Spin-Spin Coupling (Multiplicity): The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) arises from the magnetic influence of protons on adjacent carbon atoms. This "J-coupling" provides direct evidence of proton connectivity. For example, the protons on the thiolan ring would be expected to show complex splitting patterns due to their coupling with each other.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate how the data would be organized.

Hypothetical Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H~7.3d~2.01H
Aromatic-H~7.1dd~8.0, 2.01H
Aromatic-H~6.9d~8.01H
Thiolan-CH(N)~4.0m-1H
Thiolan-CH₂~3.0-3.5m-4H
Amine-NH~2.5-3.5br s-1H
Methyl-CH₃~2.2s-3H

This table is for illustrative purposes only, as no experimental data has been found.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Typically, each unique carbon atom gives a single, sharp signal (in a proton-decoupled spectrum). The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the downfield region of the spectrum (δ 110-160 ppm). The carbon atom bonded to the bromine (C-Br) would be expected at a lower chemical shift compared to the other aromatic carbons, while the carbon attached to the nitrogen (C-N) would be shifted further downfield.

Thiolan Carbons: The carbons of the thiolan ring would appear in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen (C-N) would be the most downfield of this group, followed by the carbons adjacent to the sulfur atom (C-S).

Methyl Carbon: The methyl carbon would give a signal in the upfield region (δ 15-25 ppm).

A hypothetical data table for the ¹³C NMR spectrum is shown below.

Hypothetical Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-N~145
Aromatic C-Br~115
Aromatic C-CH₃~130
Aromatic C-H~120-135
Thiolan C-N~60
Thiolan C-S~30-40
Methyl C~20

This table is for illustrative purposes only, as no experimental data has been found.

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, providing a clear map of the ¹H-¹H connectivity within the molecule, which is invaluable for tracing the spin systems in the thiolan and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the amine proton to the carbons of the phenyl ring, or from the methyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry and conformation of the molecule.

The thiolan ring is not planar and can exist in various conformations (e.g., envelope, twist). If the rate of interconversion between these conformations is on the NMR timescale, it can lead to the broadening of signals. Dynamic NMR studies, which involve recording spectra at different temperatures, could be used to study these conformational exchange processes. By cooling the sample, it might be possible to "freeze out" individual conformers and study them separately.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact mass of the molecule and, from that, the unambiguous calculation of its elemental formula. For this compound (C₁₁H₁₅BrN₂S), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

A hypothetical HRMS data table is presented below.

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Elemental Formula
[M(⁷⁹Br)+H]⁺271.0263Not AvailableC₁₁H₁₆⁷⁹BrN₂S
[M(⁸¹Br)+H]⁺273.0242Not AvailableC₁₁H₁₆⁸¹BrN₂S

This table is for illustrative purposes only, as no experimental data has been found.

Fragmentation Pathway Analysis for Structural Confirmation using Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion ([M]+• or protonated molecule [M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural confirmation.

The fragmentation of this compound would be expected to proceed through several key pathways, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the bromine atom is particularly useful, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would be observable in all bromine-containing fragments, aiding in their identification.

Expected Fragmentation Pathways:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the thiolane ring is a likely fragmentation pathway. This would result in the opening of the thiolane ring and the generation of a stable iminium ion.

Cleavage of the C-N Bond: The bond connecting the phenyl ring to the amine nitrogen could cleave, leading to the formation of a [5-bromo-2-methylphenyl]• radical cation and a neutral thiolane-3-amine fragment, or their corresponding charged and neutral species depending on the ionization mode.

Loss of the Thiolane Moiety: A significant fragmentation could involve the loss of the entire thiolane ring or parts of it, such as through the elimination of a C2H4S molecule.

Benzylic Cleavage: While not a primary benzylic position, cleavage of the bond between the phenyl ring and the nitrogen could be considered a form of benzylic-type cleavage, leading to a resonance-stabilized aromatic cation.

Illustrative Data Table for MS/MS Fragmentation:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment IdentityNotes
272/274200/202[C7H7BrN]+Resulting from cleavage of the N-thiolane bond.
272/274185/187[C6H4Br]+Loss of the methyl and amine groups from the aromatic ring.
272/274171[C7H8N]+Loss of the bromine atom from the aromatic portion.
272/274102[C4H8NS]+Thiolane-3-iminium ion from alpha-cleavage.

Note: The m/z values are presented as pairs (e.g., 272/274) to represent the isotopic signature of bromine.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, FT-IR is instrumental in identifying its key functional groups.

The presence of a secondary amine (N-H) group would be indicated by a characteristic absorption band in the region of 3300-3500 cm-1. The exact position and shape of this peak can provide insights into hydrogen bonding; a broad peak suggests intermolecular hydrogen bonding, while a sharp peak is indicative of a free N-H group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm-1, while aliphatic C-H stretching from the methyl and thiolane groups would be observed in the 2850-2960 cm-1 range. The C-N stretching vibration would likely be found in the 1250-1350 cm-1 region. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum, often below 600 cm-1.

Illustrative FT-IR Data Table:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350-3450Medium, SharpN-H StretchSecondary Amine
3030-3080MediumAromatic C-H StretchPhenyl Ring
2920-2960StrongAliphatic C-H StretchThiolane & Methyl
1590, 1480Medium-StrongC=C StretchAromatic Ring
1280-1320MediumC-N StretchAryl Amine
550-600MediumC-Br StretchBromo-substituent

Raman Spectroscopy for Molecular Vibrations and Structural Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the amine and bromo substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the characteristic benzene absorption bands (π → π* transitions) compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions. The solvent used for the analysis can also influence the position of the absorption maxima due to solvatochromic effects.

Illustrative UV-Vis Data Table:

λmax (nm)Molar Absorptivity (ε)TransitionChromophore
~210Highπ → πPhenyl Ring
~250Moderateπ → πPhenyl Ring (B-band)
~290Lown → π*Phenyl-N

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the conformation of the thiolane ring (e.g., envelope or twist conformation) and the relative orientation of the phenyl ring and the thiolane moiety.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group and other intermolecular forces.

Computational and Theoretical Investigations of N 5 Bromo 2 Methylphenyl Thiolan 3 Amine

Quantum Chemical Calculations (First-Principles Methods)

Quantum chemical calculations, which are rooted in the fundamental principles of quantum mechanics, provide profound insights into the behavior of molecules. These computational methods are essential for understanding the intrinsic properties of a chemical entity like N-(5-bromo-2-methylphenyl)thiolan-3-amine, offering a window into its electronic structure and reactivity without the need for empirical data. Such ab initio calculations are foundational in modern chemical research, enabling the prediction of molecular characteristics from first principles.

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of many-body systems, including molecules. nih.gov It is particularly favored for its balance of accuracy and computational efficiency. DFT calculations can determine the ground-state properties of this compound by modeling its electron density. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies, often paired with a basis set like 6-311G(d,p) to achieve reliable results. nih.gov

Geometry Optimization and Conformational Preferences

A critical first step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The molecule consists of a planar substituted phenyl ring and a non-planar thiolane (tetrahydrothiophene) ring. The thiolane ring can adopt various conformations, such as the "envelope" and "twist" forms. DFT optimization would identify the most energetically favorable conformation of the thiolane ring and the preferred rotational orientation (dihedral angle) of the phenyl group relative to the amine linker. The planarity and any twist in the aromatic ring can also be quantified. mdpi.com For instance, in some crystal structures of similar compounds, the root mean square (RMS) deviation is used to indicate planarity. mdpi.com

Interactive Table: Predicted Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical outputs from a DFT geometry optimization and is not based on published experimental data for this specific molecule.

ParameterDescriptionPredicted Value
C-N Bond LengthBond between phenyl ring and amine nitrogen~1.40 Å
C-S Bond LengthAverage carbon-sulfur bond in thiolane ring~1.82 Å
C-Br Bond LengthBond between phenyl ring and bromine atom~1.90 Å
C-S-C AngleAngle within the thiolane ring~93°
C-N-C DihedralTorsion angle defining the orientation of the phenyl groupVariable
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies and spatial distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be distributed primarily over the electron-rich substituted phenyl ring and the nitrogen and sulfur atoms, which possess lone pairs of electrons.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack. The LUMO is likely localized over the aromatic ring, influenced by the electron-withdrawing bromine atom.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov In a study of a different N-phenylacetamide derivative, the HOMO-LUMO gap was calculated to be 5.0452 eV, indicating high stability. nih.gov

Interactive Table: FMO Energy Parameters (Illustrative) Note: These values are representative examples based on similar molecular structures and are not specific experimental data for this compound.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.90 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.95 eV
Energy Gap (ΔE)LUMO-HOMO energy difference4.95 eV
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For the target molecule, these would be concentrated around the nitrogen and sulfur atoms, and to a lesser extent, the bromine atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) would be a prominent positive site. nih.gov

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, intuitive guide to the reactive sites of this compound, complementing FMO analysis by showing where the molecule is most likely to interact with other chemical species. nih.gov

Spin Density Distribution Analysis for Radical Species

Should this compound form a radical species, for instance by losing the hydrogen atom from the amine to form a nitrogen-centered radical, a spin density analysis would be performed. This calculation determines the distribution of the unpaired electron across the molecule.

The analysis would reveal whether the unpaired electron is localized on the nitrogen atom or delocalized across the adjacent π-system of the phenyl ring. Delocalization would stabilize the radical, and the map would show which atoms bear the most significant fraction of the unpaired spin. This information is critical for predicting the subsequent reaction pathways of the radical species.

Aromaticity Indices and π-Electron Delocalization within the Phenyl Moiety

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the phenyl moiety in this compound is clearly aromatic, various indices can be calculated to quantify this property.

Methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed. These calculations would confirm the high degree of aromatic character in the benzene (B151609) ring and could reveal subtle electronic effects imparted by the bromo and methyl substituents on the π-electron delocalization. For example, studies on other systems use similar methods to evaluate aromatic character and π-π stacking ability. mdpi.com

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are instrumental in predicting the fundamental properties of a molecule. For this compound, techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to achieve high accuracy. semanticscholar.orgmdpi.com These methods involve solving the electronic Schrödinger equation to determine the molecule's electronic structure, from which various properties can be derived.

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°), can be calculated, providing crucial data on the molecule's stability. Spectroscopic predictions are also a key output. By calculating the vibrational frequencies, one can predict the molecule's infrared (IR) spectrum, identifying characteristic peaks for functional groups like the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and the C-Br stretch. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in structure elucidation.

Table 1: Predicted Thermochemical and Spectroscopic Data for this compound Note: These are theoretical values predicted using DFT methods (e.g., B3LYP/6-31G) and are intended for illustrative purposes.*

PropertyPredicted ValueUnitSignificance
Thermochemical Data
Enthalpy of Formation (ΔHf°)ValuekJ/molIndicates the energy change when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy (ΔGf°)ValuekJ/molRepresents the spontaneity of the formation reaction under standard conditions.
Spectroscopic Data (IR)
N-H Stretch~3350-3450cm⁻¹Characteristic frequency for the secondary amine group.
Aromatic C-H Stretch~3000-3100cm⁻¹Indicates the presence of the substituted phenyl ring.
Aliphatic C-H Stretch~2850-2960cm⁻¹Corresponds to the C-H bonds within the thiolane ring.
C-Br Stretch~550-650cm⁻¹Characteristic vibration for the carbon-bromine bond.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its environment.

This compound possesses significant conformational flexibility. Key degrees of freedom include the rotation around the C(aryl)-N single bond and the puckering of the five-membered thiolane ring. The thiolane ring can adopt various "envelope" and "twist" conformations. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. cwu.edu

The environment plays a crucial role in conformational preference.

Gas Phase: In the absence of solvent, intramolecular forces (e.g., steric hindrance between the thiolane and methyl-substituted phenyl rings, potential weak hydrogen bonds) dominate the conformational landscape.

MD simulations can also be used to study how multiple molecules of this compound interact with each other. Several types of non-covalent interactions are possible:

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), allowing for the formation of chains or dimers.

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site, potentially interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or sulfur atoms.

By simulating a system with many molecules, one can observe tendencies for self-assembly into larger, ordered structures. The balance of these intermolecular forces will dictate whether the compound is likely to form specific aggregates or remain disordered in a condensed phase.

Reactivity Prediction and Mechanistic Insights

Computational methods are invaluable for predicting a molecule's reactivity and elucidating the mechanisms of its potential chemical transformations.

For any chemical reaction, reactants must pass through a high-energy transition state to become products. Computational chemistry allows for the precise localization of these transition state structures. Once located, the energy difference between the reactants and the transition state—the activation energy or reaction barrier—can be calculated. mdpi.com

A key transformation for an amine like this could be N-acylation or oxidation. tandfonline.comnih.gov For instance, in a reaction with an acyl chloride, computational methods could model the nucleophilic attack of the amine nitrogen on the carbonyl carbon. By mapping the reaction pathway, the transition state can be identified, and the height of the energy barrier calculated. This provides a quantitative measure of how fast the reaction is likely to proceed, a concept explored in studies of similar substituted anilines. mdpi.comnih.gov The presence of the electron-donating methyl group and the electron-withdrawing bromo group will have competing electronic effects on the reactivity of the amine, which these calculations can quantify. tandfonline.com

The basicity of the amine group is one of its most important chemical properties, quantified by the pKa of its conjugate acid (R₂NH₂⁺). Accurate pKa prediction is a significant achievement of modern computational chemistry, often involving DFT calculations combined with a polarizable continuum solvent model to account for hydration energies. osti.govmdpi.com The calculation typically involves computing the Gibbs free energy change for the deprotonation of the protonated amine in an aqueous environment. semanticscholar.org

The basicity of the amine in this compound is influenced by several structural features:

Aromatic Ring: The nitrogen lone pair has some interaction with the aromatic π-system, which typically decreases basicity compared to a simple aliphatic amine.

Methyl Group: As an electron-donating group at the ortho position, the methyl group increases the electron density on the ring and, to a lesser extent, the nitrogen, slightly increasing basicity.

Bromo Group: As an electron-withdrawing group, the bromine atom decreases the electron density of the aromatic ring and the nitrogen atom via induction, which serves to decrease the amine's basicity.

Computational models can integrate these competing effects to provide a quantitative pKa prediction. capes.gov.br

Table 2: Predicted Acid-Base Properties for this compound Note: pKa values are for the corresponding protonated amine (R₂NH₂⁺) in aqueous solution. Values are estimated based on computational approaches for substituted anilines. osti.govcapes.gov.br

CompoundPredicted pKaBasis for Prediction
Aniline (B41778)4.6The benchmark aromatic amine.
2-Methylaniline4.4The ortho-methyl group slightly increases basicity relative to other methylaniline isomers but is slightly less basic than aniline due to sterics.
4-Bromoaniline3.9The electron-withdrawing bromo group significantly reduces basicity.
This compound ~3.5 - 4.0 The combined electron-withdrawing effect of the bromo group and the aromatic ring likely dominates over the donating effect of the methyl group, resulting in a pKa lower than that of aniline. The aliphatic thiolane substituent has a minor electronic effect compared to the aromatic substituents.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict characteristics relevant to its potential use as a chemical probe or in material science, such as solubility, binding affinity to a target protein, or electronic properties.

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors would be calculated from its optimized 3D structure. These descriptors fall into several categories:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, they describe atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D) Descriptors: Based on the 3D coordinates of the atoms, they describe the molecule's size and shape (e.g., molecular surface area, volume, shadow indices).

Electronic Descriptors: Related to the electron distribution in the molecule, they include properties like dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These can be empirically or computationally derived and include values like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA).

Illustrative Data: Calculated Molecular Descriptors

The following table provides examples of molecular descriptors that would be calculated for QSPR analysis.

Descriptor TypeDescriptor NameIllustrative ValueDescription
PhysicochemicalLogP3.85Measures lipophilicity (oil/water partition coefficient).
TopologicalTopological Polar Surface Area (TPSA)38.3 ŲSum of surfaces of polar atoms; relates to permeability.
GeometricalMolecular Volume210.5 ųThe van der Waals volume of the molecule.
ElectronicDipole Moment2.15 DMeasures the overall polarity of the molecule.
ElectronicHOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.

Once a comprehensive set of descriptors is calculated for a series of related compounds, statistical methods are used to build the QSPR model. The goal is to create an equation that can accurately predict a specific property (the dependent variable) using a small number of relevant descriptors (the independent variables).

The typical workflow involves:

Data Set Preparation: A dataset of molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation: Descriptors are calculated for all molecules in the dataset.

Variable Selection: Advanced statistical techniques, such as genetic algorithms or stepwise regression, are used to select the most influential descriptors that correlate strongly with the property.

Model Building: A mathematical model is constructed, often using Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of molecules) techniques.

A hypothetical QSPR model to predict the binding affinity (pIC50) of derivatives of this compound to a specific biological target might result in an equation like:

pIC50 = 1.25 * (LogP) - 0.05 * (TPSA) + 0.85 * (Dipole Moment) - 3.2

The quality of such a model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Illustrative Data: QSPR Model Validation

Statistical ParameterSymbolIllustrative ValueInterpretation
Coefficient of Determination0.91Indicates that 91% of the variance in the property is explained by the model.
Cross-validated R²0.85Measures the internal predictive power and robustness of the model.
Standard Deviation of ErrorS0.22Represents the average error in the predicted values.

Such predictive models are invaluable in modern drug discovery and materials science, as they allow for the virtual screening of large libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates.

Reactivity and Reaction Mechanisms of N 5 Bromo 2 Methylphenyl Thiolan 3 Amine

Reactivity of the Brominated Phenyl Ring

The bromine atom attached to the phenyl ring makes this part of the molecule susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl bromide acts as an electrophilic partner, undergoing oxidative addition to a low-valent palladium(0) species, which is the first step in the catalytic cycles of these transformations. nih.gov

The carbon-bromine bond is a versatile reactive site for creating more complex molecular architectures.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is widely used for synthesizing biaryl compounds and tolerates a broad range of functional groups. mdpi.comnih.gov The reaction of N-(5-bromo-2-methylphenyl)thiolan-3-amine with various arylboronic acids would be expected to yield the corresponding 5-aryl-substituted derivatives. mdpi.commdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base. thieme-connect.de This method provides excellent control over regioselectivity and stereoselectivity, usually favoring the trans isomer. organic-chemistry.org Coupling this compound with an alkene like n-butyl acrylate (B77674) would likely result in arylation at the terminal position of the alkene. organic-chemistry.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is generally co-catalyzed by palladium and copper(I) salts and requires a base, often an amine that can also serve as the solvent. wikipedia.orglibretexts.org This reaction is a highly reliable method for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would yield the corresponding 5-(phenylethynyl) derivative. researchgate.netresearchgate.net

Negishi Reaction: The Negishi reaction couples the aryl bromide with an organozinc reagent. organic-chemistry.org It is catalyzed by nickel or palladium complexes and is known for its versatility and functional group tolerance. organic-chemistry.orgnih.gov This reaction is particularly effective for forming C(sp²)-C(sp³) bonds. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Brominated Phenyl Ring

This table summarizes potential cross-coupling reactions involving the aryl bromide moiety of this compound.

Reaction NameCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R'-B(OH)₂)Pd(PPh₃)₄ / K₃PO₄ or Na₂CO₃Biaryl or Aryl-Alkene
HeckAlkene (e.g., CH₂=CHR')Pd(OAc)₂ / Et₃N or K₂CO₃Substituted Alkene
SonogashiraTerminal Alkyne (H-C≡C-R')Pd(PPh₃)₂Cl₂ + CuI / Et₃NArylalkyne
NegishiOrganozinc Halide (R'-ZnX)Pd(P(t-Bu)₃)₂ or NiCl₂(dppe)Aryl-Alkyl/Aryl/Vinyl

Nucleophilic Aromatic Substitution (SNA r) with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly with the use of strong nucleophiles. In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is electron-deficient, leading to the displacement of a leaving group. masterorganicchemistry.com For this to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the bromo substituent serves as the leaving group.

The feasibility of an SNAr reaction on the bromo-substituted carbon is influenced by the electronic nature of the other substituents on the aromatic ring. The methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack. Conversely, the secondary amine group (-NH-) is generally considered an electron-donating group, which would further deactivate the ring. However, under strongly basic conditions, deprotonation of the amine to form an amido group would create a potent electron-donating species, significantly hindering a classical SNAr mechanism.

Despite these deactivating factors, SNAr reactions can be driven to completion with highly reactive nucleophiles and under forcing conditions such as high temperatures. Examples of strong nucleophiles that could potentially displace the bromide include alkoxides, thiolates, and amides.

Illustrative SNAr Reactions:

Nucleophile (Nu⁻)ProductConditions (Predicted)
MeO⁻N-(5-methoxy-2-methylphenyl)thiolan-3-amineHigh Temperature, DMF
EtS⁻N-(5-(ethylthio)-2-methylphenyl)thiolan-3-amineHigh Temperature, DMF
R₂N⁻N-(5-(dialkylamino)-2-methylphenyl)thiolan-3-amineStrong Base, Ether

It is important to note that recent studies have also proposed concerted SNAr mechanisms, which deviate from the classical stepwise addition-elimination pathway. nih.gov The precise mechanism for this compound would necessitate detailed kinetic and computational studies.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom on the aromatic ring provides a handle for the formation of highly reactive organometallic reagents, such as Grignard and organolithium reagents. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagent Formation:

The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is expected to yield the corresponding Grignard reagent. The greater reactivity of the carbon-bromine bond compared to potential reactions at other sites makes this a feasible transformation. msu.edu

Reaction: this compound + Mg → N-(5-(magnesiobromo)-2-methylphenyl)thiolan-3-amine

Organolithium Reagent Formation:

Similarly, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures, can lead to lithium-halogen exchange to form the organolithium species. mdpi.com

Reaction: this compound + n-BuLi → N-(5-lithio-2-methylphenyl)thiolan-3-amine + n-BuBr

A critical consideration for both reactions is the presence of the acidic N-H proton of the secondary amine. This proton will readily react with both Grignard and organolithium reagents. Therefore, it is often necessary to use an excess of the organometallic reagent or to protect the amine group prior to the formation of the organometallic species.

Reactivity of the Thiolane Ring

The thiolane ring introduces another dimension of reactivity to the molecule, primarily centered around the sulfur atom.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiolane ring is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

To Sulfoxide: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are typically used to convert the sulfide (B99878) to a sulfoxide.

To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄) will further oxidize the sulfide or the sulfoxide to the sulfone.

Table of Oxidation Reactions:

Oxidizing AgentProduct
NaIO₄This compound 1-oxide (Sulfoxide)
Excess H₂O₂This compound 1,1-dioxide (Sulfone)

Ring-Opening Reactions under Specific Conditions

The thiolane ring is generally stable, but it can undergo ring-opening reactions under specific and often harsh conditions. These reactions typically involve cleavage of one of the carbon-sulfur bonds. For instance, treatment with certain reducing agents in the presence of a catalyst, or with strong acids at elevated temperatures, could potentially lead to ring cleavage. The exact products would depend on the specific reagents and reaction conditions employed.

Stereochemical Outcomes of Thiolane Ring Transformations

The stereochemistry of the thiolane ring is an important aspect of its reactivity. The carbon atom at the 3-position, to which the amino group is attached, is a stereocenter. Reactions involving the thiolane ring can have significant stereochemical implications.

For example, the oxidation of the sulfur atom to a sulfoxide creates a new stereocenter at the sulfur atom. If the starting material is enantiomerically pure, the oxidation can lead to the formation of diastereomeric sulfoxides. The stereochemical outcome of such an oxidation would depend on the directing influence of the existing stereocenter at C-3 and the nature of the oxidant.

Detailed Studies of Reaction Mechanisms and Kinetics

SNAr Kinetics: A kinetic study of the SNAr reaction with various nucleophiles would help to elucidate whether the reaction proceeds through a stepwise Meisenheimer complex intermediate or a concerted mechanism. nih.gov This would involve monitoring the reaction rate as a function of reactant concentrations.

Organometallic Formation: Investigating the kinetics of Grignard or organolithium reagent formation could provide insight into the influence of the amine and methyl substituents on the reaction rate.

Thiolane Oxidation: A detailed study of the oxidation of the thiolane ring could map out the stereochemical course of the reaction and determine the facial selectivity of the oxidation.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to complement experimental studies, providing theoretical insights into transition state energies and reaction pathways.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

No published studies were found that detail the use of spectroscopic techniques (e.g., NMR, IR, UV-Vis) to monitor the reaction progress or detect intermediates for reactions involving this compound.

Kinetic Isotope Effect Studies for Rate-Determining Steps

There is no available literature on kinetic isotope effect studies performed on this compound to determine the rate-determining steps of its reactions.

Isolation and Characterization of Reaction Intermediates

No documented instances of the isolation and characterization of reaction intermediates from chemical transformations of this compound could be located in the public domain.

Advanced Applications in Materials Science and Chemical Probes

Applications in Organic Electronics and Photonics

The electronic and structural properties of N-(5-bromo-2-methylphenyl)thiolan-3-amine make it a candidate for several applications within the field of organic electronics and photonics. The presence of the bromo-methylphenyl group can influence the electronic characteristics and solubility of resulting materials, while the thiolane amine portion can serve as a reactive handle or a source of chirality.

As Monomers for the Synthesis of Functional Polymers (e.g., polyanilines, conjugated polymer systems)

The amine functionality of this compound allows it to act as a monomer in the synthesis of functional polymers. Conceptually, it could be incorporated into polyaniline-like chains or other conjugated polymer systems through oxidative polymerization or by coupling with other monomers. The introduction of the 5-bromo-2-methylphenyl group is anticipated to modify the polymer's electronic properties, solubility, and morphology. The bromine atom, in particular, offers a site for post-polymerization modification, potentially allowing for the fine-tuning of the polymer's characteristics for specific applications. While the direct polymerization of this specific monomer is not widely documented, the general principles of amine-containing polymers suggest its feasibility for creating novel materials. numberanalytics.com

Exploration as Chiral Dopants for Liquid Crystal Displays

The chirality of this compound, arising from the stereocenter at the 3-position of the thiolane ring, makes it a potential candidate for use as a chiral dopant in liquid crystal displays (LCDs). Chiral dopants are added to nematic liquid crystals to induce a helical twist, leading to the formation of a cholesteric phase. molport.com The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). nih.gov Molecules with a distinct chiral center and a rigid or semi-rigid structure can exhibit significant HTP. nih.gov The exploration of this compound and its derivatives as chiral dopants could lead to new materials for advanced display technologies, such as super-twisted nematic (STN) displays or polymer-stabilized blue phase LCDs. nih.gov The miscibility and interaction between the dopant and the liquid crystal host are critical factors for achieving stable and effective performance. molport.com

Components in Advanced Organic Materials (e.g., OLEDs, OPVs)

In the broader context of advanced organic materials, derivatives of this compound could find use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, amine-containing compounds are frequently used in hole-transporting layers due to their electron-donating nature. The specific substitutions on the phenyl ring could be tailored to optimize the energy levels for efficient charge injection and transport. Similarly, in OPVs, such compounds could function as part of the donor material in the active layer. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex and efficient molecular structures for these devices.

Development of Chemical Sensors and Chemoresponsive Materials

The chemical reactivity and potential for intermolecular interactions make this compound an interesting building block for chemical sensors and chemoresponsive materials.

Design of Fluorogenic or Chromogenic Probes for Analyte Detection

The this compound scaffold could be a starting point for the design of fluorogenic or chromogenic probes. By attaching a fluorophore or chromophore to this molecule, a probe could be synthesized where the binding of a target analyte to the amine or another part of the structure induces a change in the spectroscopic properties. For instance, interaction with a specific metal ion or small molecule could lead to a change in fluorescence intensity or a visible color change, enabling the detection of the analyte. The design of such probes requires careful consideration of the electronic communication between the binding site and the signaling unit.

Data Tables

Table 1: Potential Applications of this compound

Application AreaSub-fieldPotential Role of the Compound
Organic Electronics & PhotonicsFunctional PolymersMonomer for polyaniline-like or conjugated systems.
Liquid Crystal DisplaysChiral dopant to induce helical twisting in nematic hosts. molport.comnih.gov
Advanced Organic MaterialsComponent in hole-transporting layers (OLEDs) or donor materials (OPVs).
Chemical Sensors & ProbesGas/Vapor SensingActive material in thin films for detecting analytes like ammonia (B1221849).
Analyte DetectionCore structure for designing fluorogenic or chromogenic probes.

Role as Versatile Building Blocks in Complex Molecule Synthesis

This compound is a specific chemical entity that, based on its structural features, holds potential as a versatile building block in the synthesis of more complex molecules. Its architecture combines a substituted aromatic ring with a saturated heterocyclic system containing a secondary amine. The key reactive sites—the bromo group on the phenyl ring, the secondary amine on the thiolane ring, and the methyl group on the phenyl ring—offer multiple points for chemical modification.

The bromine atom, for instance, is a classic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. The secondary amine group is a nucleophilic center that can readily participate in reactions like acylation, alkylation, and sulfonylation to introduce a wide array of functional groups.

Synthesis of Advanced Synthetic Intermediates for Diverse Chemical Scaffolds

While specific, published research detailing the use of this compound as a precursor for advanced synthetic intermediates is not extensively documented in publicly accessible literature, its structure suggests a clear potential for this application. The combination of the bromo-aryl moiety and the functionalized thiolane ring allows for a sequential or orthogonal synthetic strategy.

For example, the bromo-substituent could be transformed via a cross-coupling reaction to introduce a new aryl, heteroaryl, or vinyl group. Subsequently, the secondary amine could be derivatized to build out a different part of the molecule. This two-pronged reactivity makes it a potentially valuable starting material for creating a diverse range of chemical scaffolds. The inherent chirality of the 3-aminothiolane core also introduces the possibility of creating stereochemically complex targets.

Below is a hypothetical reaction scheme illustrating the potential transformations of this compound into more complex intermediates.

ReactantReagent/ConditionProduct ClassPotential Scaffold
This compoundArylboronic acid, Pd catalystBiaryl-thiolane amineCNS-active agents
This compoundAlkyne, Cu catalystAlkynyl-phenylthiolane amineProbe molecules
This compoundCarboxylic acid, coupling agentAmide-functionalized thiolaneBioactive compounds

Methodologies for Rapid Diversification and Library Synthesis for High-Throughput Screening

The concept of library synthesis for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The goal is to rapidly generate a large number of structurally related compounds for biological evaluation. The structural attributes of this compound make it a suitable candidate for such diversification efforts.

Methodologies for the rapid diversification of this scaffold would likely leverage its multiple reactive handles. For instance, a library could be generated by reacting the secondary amine with a diverse set of carboxylic acids or sulfonyl chlorides. In parallel, the bromo group could be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids or stannanes. This approach would lead to a matrix of products with variations at two distinct points of the molecule.

Automated synthesis platforms could be employed to perform these reactions in a high-throughput manner, generating a library of compounds in a multi-well plate format. The resulting library could then be screened against a range of biological targets to identify hit compounds with desired activities.

The table below outlines a potential diversification strategy for this compound.

Diversification PointReaction TypeBuilding Block Set
Secondary AmineAmidationDiverse carboxylic acids
Bromo GroupSuzuki CouplingDiverse aryl/heteroaryl boronic acids
Methyl GroupOxidation/FunctionalizationN/A (less common for diversification)

While the specific application of this compound in large-scale library synthesis has not been detailed in available research, its structure aligns well with the principles of diversity-oriented synthesis.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of N-heterocyclic compounds is a cornerstone of pharmaceutical and materials chemistry. nih.gov However, traditional synthetic protocols often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste, prompting a shift towards green chemistry principles. nih.govrasayanjournal.co.in The development of sustainable synthetic methods for N-(5-bromo-2-methylphenyl)thiolan-3-amine is a critical challenge. Current research in green chemistry offers several promising avenues.

One major focus is the reduction or elimination of hazardous solvents and the use of energy-efficient activation methods. researchgate.net Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free or solid-support reactions have shown great promise in accelerating reaction times and improving yields for various heterocyclic compounds. rsc.orgnih.govrasayanjournal.co.in For instance, microwave-assisted reactions under solvent-free conditions, sometimes using solid supports like K-10 montmorillonite (B579905), represent a greener approach for synthesizing nitrogen-containing heterocycles. nih.govnih.gov These techniques minimize waste and energy consumption compared to conventional heating methods. researchgate.netumb.edu

Another key area is the use of recyclable, non-toxic catalysts to replace stoichiometric and often hazardous reagents. mdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant goal. rsc.org One-pot, multi-component reactions (MCRs) also align with the principles of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and improving atom economy. rasayanjournal.co.inmdpi.com Exploring MCRs for the construction of the N-arylthiolane scaffold could provide a highly efficient and environmentally friendly route to the target compound and its analogues.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry ApproachPotential AdvantageRelevant Research Context
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency. umb.eduWidely used for synthesizing N-heterocycles, often under solvent-free conditions. nih.govnih.gov
Ultrasound Irradiation Enhanced reaction rates and yields through acoustic cavitation.An effective and environmentally friendly method for synthesizing pyrimidine (B1678525) derivatives and other heterocycles. rasayanjournal.co.in
Solvent-Free/Solid-Support Minimizes solvent waste, simplifies product isolation. rasayanjournal.co.inReactions on silica (B1680970) gel or montmorillonite K-10 can provide high yields with minimal environmental impact. nih.govrasayanjournal.co.in
Heterogeneous Catalysis Catalyst recyclability, reduced waste streams. rsc.orgApplication of solid acid catalysts or nanoparticles for synthesizing aromatic N-heterocycles. nih.gov
Multi-Component Reactions (MCRs) High atom economy, reduced number of synthetic steps, simplified purification. rasayanjournal.co.inmdpi.comOne-pot access to highly functionalized piperidines and other cyclic amines. mdpi.com
Aqueous Media Synthesis Use of a non-toxic, inexpensive, and environmentally benign solvent.One-pot cyclocondensation of primary amines and alkyl dihalides has been achieved in alkaline aqueous medium. mdpi.com

Exploration of Novel Reactivity and Unconventional Transformations of the Compound

The structural framework of this compound, featuring an N-aryl linkage, a saturated thiolane ring, and specific substitution patterns on the aromatic ring, offers numerous sites for novel chemical transformations. A significant area for future research is the exploration of selective C-H bond activation and functionalization. nih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net For this compound, this could involve:

Directed C-H Functionalization: The amine or sulfur atom could act as a directing group to achieve regioselective functionalization of the phenyl ring, for example, at the ortho-position to the methyl group or the amine. rsc.org While challenging, methods for remote meta-C-H activation of anilines have been developed using specialized templates, which could potentially be adapted. nih.gov

Functionalization of the Thiolane Ring: The saturated C-H bonds of the thiolane ring are also potential targets for activation, which could lead to the introduction of new substituents and the creation of more complex molecular architectures.

The reactivity of the thiolane sulfur atom warrants further investigation. Beyond its role in directing C-H activation, it could participate in various transformations. The reactivity of the N-aryl bond itself could also be explored, for instance, in reactions that lead to cleavage or rearrangement, opening up pathways to different heterocyclic systems. The study of the reactivity of related N-aryl α-methylene-γ-lactams towards thiols suggests that the electronic properties of the N-aryl substituent can modulate the reactivity of the heterocyclic core. nih.gov

Unconventional transformations could also include photoredox catalysis, which uses visible light to generate reactive intermediates under mild conditions. youtube.com This approach could enable novel C-H aminations, alkylations, or arylations that are not accessible through traditional thermal methods. youtube.com Exploring the reaction of the compound with various electrophilic reagents under different conditions (acidic vs. basic) could also reveal regioselective pathways to new derivatives, as has been shown for N-aryl-N'-alkylthioureas. researchgate.net

Advanced Stereoselective Synthesis Methodologies for Highly Enantiopure Derivatives

This compound possesses a chiral center at the C3 position of the thiolane ring. The development of methodologies to synthesize this compound in a highly enantiomerically pure form is a significant challenge and a crucial area for future research, particularly if the compound is to be explored for applications where chirality is critical.

Strategies for stereoselective synthesis can be broadly categorized into several approaches: ub.edu

Chiral Pool Synthesis: This involves starting from a readily available, enantiopure natural product that is structurally similar to the target molecule. ub.edu

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a key bond-forming reaction. ub.edu

Asymmetric Catalysis: This is often the most efficient approach, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ub.edu

For the synthesis of enantiopure this compound, asymmetric catalysis appears to be a promising avenue. Research could focus on the development of chiral catalysts for key steps in the synthetic sequence. For example, asymmetric reductive amination of a corresponding thiolane-3-one precursor could be a viable strategy. Combining biocatalysis with chemocatalysis, such as using a chiral amine-producing biocatalyst followed by a Buchwald-Hartwig N-arylation, offers a one-pot method to produce chiral N-arylamines. manchester.ac.uk

Furthermore, recent advances in palladium-catalyzed asymmetric α-C–H alkenylation of N-arylimidoyl cyanide alkylamines demonstrate the potential for direct, enantioselective functionalization adjacent to a nitrogen atom. acs.org Adapting such methodologies to the thiolane scaffold could provide a novel and efficient route to enantiopure derivatives. The synthesis of chiral polythiophenes often relies on the preparation of enantiopure monomeric precursors, and the methods developed in that field could be applicable here. nih.gov

The table below outlines potential strategies for achieving enantiopure this compound.

Synthetic StrategyDescriptionPotential Application
Asymmetric Reductive Amination Catalytic reduction of a prochiral thiolane-3-one in the presence of 2-bromo-5-methylaniline (B1276313) using a chiral catalyst.A direct and well-established method for forming chiral amines.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted.Useful if an efficient catalytic resolution method can be developed.
Chemoenzymatic Synthesis Combination of biocatalytic steps (e.g., transaminase for amine synthesis) with chemical steps (e.g., N-arylation). manchester.ac.ukOffers high enantioselectivity under mild, environmentally friendly conditions. manchester.ac.uk
Chiral Auxiliary-Directed Synthesis Attaching a chiral auxiliary to a precursor to control the stereochemistry of the thiolane ring formation or amine installation. ub.eduA robust but less atom-economical approach compared to catalysis. ub.edu

Integration of the Compound into Multifunctional Material Systems

The unique combination of a sulfur-containing heterocycle and a substituted aromatic amine makes this compound an interesting building block for advanced materials. dtic.milrsc.org Heterocyclic compounds are integral to a wide range of functional materials, including organic semiconductors, chromophores, and energetic materials. acs.orgyoutube.comrsc.org

Future research could explore the incorporation of this compound or its derivatives into polymeric or supramolecular structures. The presence of both sulfur and nitrogen heteroatoms can impart specific electronic and coordination properties. rsc.org For instance, polythiophenes are a well-known class of conductive polymers, and introducing the N-aryl amine moiety could be used to tune their electronic properties, solubility, and processability. nih.gov The bromo-substituent on the phenyl ring serves as a convenient handle for further functionalization via cross-coupling reactions, allowing the compound to be linked to other monomers or functional units to create complex macromolecular systems.

The field of heterocyclic nanographenes and other polycyclic heteroaromatic compounds (PHAs) is rapidly expanding, driven by their potential in materials science. acs.orgacs.org this compound could serve as a precursor for the synthesis of novel, fused heterocyclic systems. rsc.org The combination of sulfur and nitrogen atoms within a fused, planar structure could lead to materials with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) or solar cells. youtube.com

Potential applications in material systems are summarized below:

Material SystemPotential Role of the CompoundRationale
Conductive Polymers As a modified monomer for polythiophene synthesis.The N-aryl amine group can modulate electronic properties and intermolecular interactions. nih.gov
Organic Semiconductors Building block for novel heterocyclic semiconductors.The S and N heteroatoms can influence charge transport characteristics. youtube.com
Functional Dyes/Chromophores Core structure for the synthesis of new dyes.The aromatic and heterocyclic components form a chromophoric system whose properties can be tuned. acs.org
Coordination Polymers/Metal-Organic Frameworks (MOFs) As an organic linker.The nitrogen and sulfur atoms can act as coordination sites for metal ions.

Synergistic Application of Computational and Experimental Methodologies for Compound Design and Optimization

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery and optimization of new molecules. rsc.org For a compound like this compound, this integrated approach can provide deep insights into its properties and guide the design of new derivatives with tailored functions.

Computational methods, particularly Density Functional Theory (DFT), can be used to predict a wide range of properties before a molecule is ever synthesized in the lab. ubc.camdpi.com This includes:

Structural and Conformational Analysis: Predicting the stable conformations of the thiolane ring and the orientation of the N-aryl group.

Electronic Properties: Calculating the HOMO-LUMO energy gap, ionization potential, and electron affinity to predict electronic behavior and reactivity. mdpi.com

Reaction Mechanisms: Modeling transition states and reaction pathways to understand reactivity, such as in C-H activation or stereoselective reactions, which can help in optimizing reaction conditions. nih.govnih.gov

These computational predictions can then be validated and refined through experimental studies. rsc.org For example, DFT calculations can predict the relative reactivities of different positions on the molecule, guiding experimentalists to attempt specific functionalization reactions. nih.gov Similarly, if a series of derivatives is designed for a particular application (e.g., as inhibitors of a biological target), computational docking studies can rank the potential efficacy of the compounds, allowing synthetic efforts to be focused on the most promising candidates. researchgate.netnih.gov

The development of this compound and its analogues would greatly benefit from such a collaborative cycle. Experimental data from synthesis, spectroscopy, and property evaluation can be used to benchmark and improve the accuracy of computational models, leading to a more robust predictive framework for designing the next generation of compounds. rsc.org

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-2-methylphenyl)thiolan-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:
  • Step 1 : React 5-bromo-2-methylaniline with a thiolan-3-amine derivative (e.g., thiolan-3-amine or its activated form) under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of aryl halide to amine) or using microwave-assisted synthesis to reduce time .

Q. What spectroscopic techniques are most effective for characterizing N-(5-bromo-2-methylphenyl)thiolan-3-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the aromatic protons (δ 6.8–7.5 ppm for bromo-methylphenyl) and thiolan-3-amine protons (δ 2.5–3.5 ppm for S-CH₂ and NH) .
  • X-ray crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water) and refine using SHELXL (space group analysis, R-factor < 0.05) .
  • HRMS : Confirm molecular formula (C₁₂H₁₅BrNS) with <2 ppm error .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 5-position enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
  • Suzuki protocol : Use Pd(PPh₃)₄ (2 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C. Monitor for debromination side products via LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in reactions)?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 to model reaction pathways (B3LYP/6-31G* basis set). Compare activation energies for competing pathways (e.g., bromine vs. methyl group directing effects) .
  • Docking studies : Map electrostatic potential surfaces to predict binding preferences in biological targets (e.g., enzymes with hydrophobic pockets favoring the methyl group) .

Q. What strategies mitigate steric hindrance during functionalization of the thiolan-3-amine moiety?

  • Methodological Answer :
  • Protection/deprotection : Temporarily protect the amine with Boc anhydride (di-tert-butyl dicarbonate) to reduce steric bulk during alkylation .
  • Solvent effects : Use low-polarity solvents (toluene) to favor planar transition states in SN2 reactions .

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

  • Methodological Answer :
  • Twinned data refinement : For ambiguous electron density (e.g., overlapping thiolan ring and aryl group), use SHELXL’s TWIN/BASF commands to model rotational disorder .
  • Hirshfeld surface analysis : Compare intermolecular contacts (C–H···S, Br···π) with analogs (e.g., N-(3-bromophenyl)thiolan-3-amine) to validate packing motifs .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic profiling : Use in-situ IR spectroscopy to track intermediates (e.g., Meisenheimer complexes in SNAr reactions) .
  • Isotope labeling : Introduce ¹⁵N or deuterium at the amine to distinguish between competing pathways (e.g., elimination vs. substitution) .

Data Analysis and Validation

Q. How should researchers validate purity and stability of N-(5-bromo-2-methylphenyl)thiolan-3-amine under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, acetonitrile/water gradient). Monitor degradation products (e.g., debrominated analogs) .
  • Dynamic light scattering (DLS) : Assess aggregation in solution (common with brominated aromatics) using 0.1 mM samples in PBS .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s biological activity (e.g., cytotoxicity assays)?

  • Methodological Answer :
  • Positive controls : Compare with structurally related brominated amines (e.g., N-(5-bromo-2-fluorophenyl)thiolan-3-amine) to isolate electronic vs. steric effects .
  • Solvent controls : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.